molecular formula C8H7N3O2 B1367160 5-methyl-6-nitro-1H-indazole CAS No. 72521-00-7

5-methyl-6-nitro-1H-indazole

Cat. No. B1367160
CAS RN: 72521-00-7
M. Wt: 177.16 g/mol
InChI Key: AZWAXIMNWVYSMP-UHFFFAOYSA-N
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Description

5-Methyl-6-nitro-1H-indazole is an organic compound with the molecular weight of 177.16 . It has the IUPAC name of this compound and the InChI code of 1S/C8H7N3O2/c1-5-2-6-4-9-10-7(6)3-8(5)11(12)13/h2-4H,1H3,(H,9,10) .


Synthesis Analysis

The synthesis of indazoles, including this compound, has been a topic of interest in recent years. Strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .


Molecular Structure Analysis

The molecular structure of this compound consists of a fused pyrazole and benzene ring, with a nitro group (-NO2) attached to the 6th carbon and a methyl group (-CH3) attached to the 5th carbon .


Chemical Reactions Analysis

Indazoles can undergo various chemical reactions. For instance, 1,3-dipolar cycloaddition reactions between α-substituted α-diazomethylphosphonates and arynes provide 3-alkyl/aryl-1H-indazoles and 3-alkyl/aryl-3H-indazole-3-phosphonates efficiently under simple reaction conditions .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature. The compound should be stored in a refrigerator .

Scientific Research Applications

Synthesis and Chemical Transformations

  • Synthesis Process : 5-methyl-6-nitro-1H-indazole is synthesized through N-methylation, catalytic reduction, and nucleophilic substitution processes. This synthesis plays a key role in developing various indazole derivatives with potential biological activities. For example, the synthesis of 7-(Fur-2-yl)-1-methyl-1H-pyrazolo[4,3-g][1,3]benzothiazole involves the use of 5-nitro-1H-indazole (El’chaninov, Aleksandrov, & Stepanov, 2018).

Biological and Pharmacological Applications

  • Antitumor Activities : N-(2′-arylaminepyrimidin-4′-yl)-N,2,3-trimethyl-2H-indazol-6-amine derivatives, synthesized from 3-methyl-6-nitro-1H-indazole, exhibited significant antitumor activities (Chu De-qing, 2011).
  • Antibacterial Properties : Novel compounds like isoxazolo[4,3-e]indazole, derived from 1-methyl-5-nitro-1H-indazole, have been studied for their antibacterial activities against Gram-positive and Gram-negative bacterial species (Ghaemi & Pordel, 2016).

Chemical Properties and Applications

  • Electrochemical Analysis : Derivatives like 2-(5-Hydroxyimino-1-alkyl-4,5-dihydro-1H-4-indazolyliden)-2-arylacetonitriles, synthesized from 1-alkyl-5-nitro-1H-indazole, have been studied for their electrochemical properties and potential as green dyes (Pordel, Beyramabadi, & Mohammadinejad, 2014).

Material Science Applications

  • Corrosion Inhibition : Studies on indazole derivatives like 5-aminoindazole and 5-nitroindazole have been conducted to explore their effectiveness as corrosion inhibitors for carbon steel, highlighting the potential material science applications of similar indazole compounds (Xu, Zhang, Guo, Feng, & Tan, 2019).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, and causes serious eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and more .

Future Directions

The future directions in the field of indazole synthesis include the development of more efficient and environmentally friendly synthetic methods . The exploration of the biological activities of indazole derivatives is also a promising area of research .

Biochemical Analysis

Biochemical Properties

5-Methyl-6-nitro-1H-indazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in inflammatory pathways, thereby exhibiting anti-inflammatory properties . Additionally, it interacts with proteins involved in cell signaling, modulating their activity and affecting downstream biological processes .

Cellular Effects

The effects of this compound on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been observed to alter the expression of genes involved in cell proliferation and apoptosis, thereby affecting cell growth and survival . Furthermore, it impacts cellular metabolism by interacting with metabolic enzymes, leading to changes in metabolite levels and metabolic flux .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, this compound inhibits enzyme activity by binding to the active site, preventing substrate access and subsequent catalytic activity . Additionally, it can activate or inhibit signaling pathways by interacting with receptors, leading to changes in gene expression and cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term exposure to this compound has been observed to cause sustained changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound exhibits therapeutic effects, such as anti-inflammatory and anticancer activities . At higher doses, this compound can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound is metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that can further interact with biological targets . The metabolic pathways of this compound also influence metabolic flux and metabolite levels, impacting overall cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound is taken up by cells through active transport mechanisms and distributed to various cellular compartments . The localization and accumulation of this compound within tissues are influenced by its interactions with binding proteins, affecting its bioavailability and activity .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound is directed to specific cellular compartments, such as the nucleus and mitochondria, through targeting signals and post-translational modifications . The localization of this compound within these compartments influences its interactions with biomolecules and its overall biological effects .

properties

IUPAC Name

5-methyl-6-nitro-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2/c1-5-2-6-4-9-10-7(6)3-8(5)11(12)13/h2-4H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZWAXIMNWVYSMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1[N+](=O)[O-])NN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20505244
Record name 5-Methyl-6-nitro-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20505244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

72521-00-7
Record name 5-Methyl-6-nitro-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20505244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2,4-Dimethyl-5-nitroaniline (1.662 g, 10.00 mmol) was dissolved in glacial acetic acid (100 ml) and the mixture was cooled to 0° C. A solution of sodium nitrite (1 eq, 690 mg) in water (2 ml) was added while maintaining a temperature below 25° C. Stirring was continued for three hours and the mixture was filtered. The filtrate was allowed to stand for three days at room temperature, then was concentrate under reduced pressure. The residue was diluted with water and the resulting mixture was stirred vigorously. The solid product was collected by filtration, washed thoroughly with cold water, and dried. The product was purified by flash chromatography (99:1 dichloromethane/methanol) to give 1.030 g (58.1%) of 5-methyl-6-nitro-1H-indazole as a solid.
Quantity
1.662 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
690 mg
Type
reactant
Reaction Step Two
Name
Quantity
2 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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